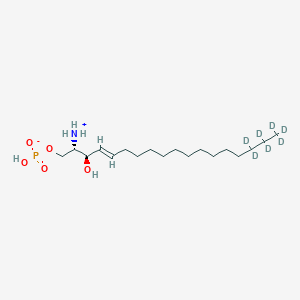
sphingosine-1-phosphate-d7, D-erythro-sphingosine-d7-1-phosphate, powder
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sphingosine-1-phosphate-d7, also known as D-erythro-sphingosine-d7-1-phosphate, is a deuterated sphingolipid. This compound is a zwitterionic sphingolipid, which means it has both positive and negative charges. It is an important cellular metabolite and signaling lipid in animal cells and has also been found in insects, yeasts, and plants . Sphingosine-1-phosphate-d7 is synthesized from sphingosine kinase 1 and sphingosine kinase 2, which are present in the cytosol and nucleus, respectively .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sphingosine-1-phosphate-d7 involves the deuteration of sphingosine, followed by phosphorylation. The deuteration process replaces hydrogen atoms with deuterium, a stable isotope of hydrogen, to produce D-erythro-sphingosine-d7. This is then phosphorylated using sphingosine kinase enzymes to yield sphingosine-1-phosphate-d7 .
Industrial Production Methods
Industrial production of sphingosine-1-phosphate-d7 typically involves large-scale chemical synthesis using deuterated reagents and advanced purification techniques to ensure high purity and yield. The process is carried out under controlled conditions to maintain the integrity of the deuterated compound .
Analyse Chemischer Reaktionen
Types of Reactions
Sphingosine-1-phosphate-d7 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of sphingosine-1-phosphate-d7 can yield various oxidized derivatives, while reduction can produce deuterated sphingosine .
Wissenschaftliche Forschungsanwendungen
Sphingosine-1-phosphate-d7 has a wide range of scientific research applications, including:
Wirkmechanismus
Sphingosine-1-phosphate-d7 exerts its effects by binding to specific receptors on the cell surface, such as S1P1 and S1P3 receptors. This binding mobilizes intracellular calcium stores and decreases cellular cyclic adenosine monophosphate (cAMP) levels. It also activates phospholipase D, which stimulates the migration of endothelial cells and induces angiogenesis . Additionally, sphingosine-1-phosphate-d7 enhances erythrocyte glycolysis and oxygen delivery, making it useful in treating tissue hypoxia .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sphingosine-1-phosphate (d181): A non-deuterated version of sphingosine-1-phosphate.
Sphinganine-1-phosphate (d180): A similar sphingolipid with a different carbon chain length.
Sphingosine-1-phosphate (d171): Another variant with a different carbon chain length.
Uniqueness
Sphingosine-1-phosphate-d7 is unique due to its deuterated nature, which makes it particularly useful in mass spectrometry and other analytical techniques. The presence of deuterium atoms provides a distinct mass difference, allowing for precise quantification and analysis .
Eigenschaften
IUPAC Name |
[(E,2S,3R)-2-azaniumyl-16,16,17,17,18,18,18-heptadeuterio-3-hydroxyoctadec-4-enyl] hydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)17(19)16-24-25(21,22)23/h14-15,17-18,20H,2-13,16,19H2,1H3,(H2,21,22,23)/b15-14+/t17-,18+/m0/s1/i1D3,2D2,3D2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYSYHSSBDVJSM-AVMMVCTPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COP(=O)(O)[O-])[NH3+])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)[O-])[NH3+])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38NO5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














